ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE
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Overview
Description
ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE is an organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a nitrophenyl group and an acetamido group attached to a benzoate ester. It is used in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE typically involves the reaction of 2-nitroaniline with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl 2-(2-nitrophenyl)acetamidoacetate. This intermediate is then subjected to a cyclization reaction to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted acetamido compounds.
Scientific Research Applications
ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE is utilized in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals with antimicrobial and anti-inflammatory properties.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the acetamido group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
ETHYL 2-(2-AMINOPHENYL)ACETAMIDO]BENZOATE: Similar structure but with an amino group instead of a nitro group.
ETHYL 2-(2-METHOXYPHENYL)ACETAMIDO]BENZOATE: Contains a methoxy group instead of a nitro group.
Uniqueness: ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a nitrophenyl acetamide group. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.
The compound's biological activity is primarily attributed to its interactions with various biological targets. Initial studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for neurotransmitter regulation in the nervous system. This property can have implications for neurodegenerative diseases such as Alzheimer's.
Acetylcholinesterase Inhibition
Recent evaluations have indicated that compounds related to this compound exhibit moderate to good AChE inhibitory activity. For example, some synthesized analogs showed IC50 values ranging from 0.23 μM to 5.77 μM, demonstrating significant potency against AChE .
Antioxidant Activity
In addition to AChE inhibition, this compound may possess antioxidant properties. Compounds with similar structures have shown protective capabilities against oxidative stress in cellular models, which is beneficial for preventing cellular damage .
Antiproliferative Effects
Preliminary studies indicate that this compound could exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated IC50 values as low as 0.94 µM in U251 glioblastoma cells .
Data Table: Biological Activity Summary
Activity | IC50 Value | Reference |
---|---|---|
AChE Inhibition | 0.23 - 5.77 μM | |
Antioxidant Activity | ORAC-FL value: ~1.21 | |
Antiproliferative (U251) | 0.94 µM |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Acetylcholinesterase Inhibition : One study synthesized a series of derivatives and evaluated their AChE inhibitory activities, finding that certain modifications significantly enhanced potency .
- Antioxidant Studies : Another research effort focused on the antioxidant capacity of similar compounds, revealing their potential to protect neuronal cells from oxidative damage induced by hydrogen peroxide .
- Cancer Cell Line Testing : In vitro testing against various cancer cell lines demonstrated that some derivatives exhibited significant cytotoxicity with low IC50 values, suggesting potential for development as anticancer agents .
Properties
IUPAC Name |
ethyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-24-17(21)13-8-4-5-9-14(13)18-16(20)11-12-7-3-6-10-15(12)19(22)23/h3-10H,2,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDMNXMEUJFZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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